5-nitro-N-(prop-2-en-1-yl)-1-benzothiophene-2-carboxamide
CAS No.: 409109-09-7
Cat. No.: VC6552046
Molecular Formula: C12H10N2O3S
Molecular Weight: 262.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 409109-09-7 |
|---|---|
| Molecular Formula | C12H10N2O3S |
| Molecular Weight | 262.28 |
| IUPAC Name | 5-nitro-N-prop-2-enyl-1-benzothiophene-2-carboxamide |
| Standard InChI | InChI=1S/C12H10N2O3S/c1-2-5-13-12(15)11-7-8-6-9(14(16)17)3-4-10(8)18-11/h2-4,6-7H,1,5H2,(H,13,15) |
| Standard InChI Key | OYADQHHCYBXIQW-UHFFFAOYSA-N |
| SMILES | C=CCNC(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-] |
Introduction
5-Nitro-N-(prop-2-en-1-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the benzothiophene class. This compound is characterized by its molecular formula C12H10N2O3S and CAS number 409109-09-7. It is also known as N-allyl-5-nitro-1-benzothiophene-2-carboxamide. The compound's structure includes a benzothiophene ring system with a nitro group at the 5-position and an allyl group attached to the carboxamide moiety at the 2-position.
Synthesis and Preparation
The synthesis of 5-Nitro-N-(prop-2-en-1-yl)-1-benzothiophene-2-carboxamide typically involves the reaction of 5-nitro-1-benzothiophene-2-carboxylic acid or its derivatives with allylamine. This process may involve activation of the carboxylic acid group followed by coupling with the allylamine in the presence of appropriate catalysts or reagents.
Research Findings and Future Directions
Given the lack of extensive research specifically on 5-Nitro-N-(prop-2-en-1-yl)-1-benzothiophene-2-carboxamide, future studies should focus on its synthesis optimization, structural characterization, and biological evaluation. Techniques such as NMR spectroscopy and mass spectrometry can be used to confirm its structure, while in vitro and in vivo assays can help assess its biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume